N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxy-2-(oxolan-3-yl)acetamide
Description
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxy-2-(oxolan-3-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, substituted with diphenyl groups Additionally, it has a methoxy group and an oxolane ring attached to an acetamide moiety
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxy-2-(oxolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-20(17-12-13-27-14-17)21(25)24-22-23-18(15-8-4-2-5-9-15)19(28-22)16-10-6-3-7-11-16/h2-11,17,20H,12-14H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWUULHJDBJMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCOC1)C(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxy-2-(oxolan-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-hydroxy ketones and amides, under acidic or basic conditions.
Introduction of Diphenyl Groups: The diphenyl groups are usually introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Oxolane Ring: The oxolane ring is typically formed through cyclization reactions involving diols or halohydrins.
Coupling to Form the Final Compound: The final step involves coupling the oxazole derivative with the oxolane derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and oxolane groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxazole ring or the acetamide moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a formyl or carboxyl group, while reduction of the oxazole ring could lead to a dihydro-oxazole derivative.
Scientific Research Applications
Chemistry
In chemistry, N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxy-2-(oxolan-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be explored for its potential bioactivity. The presence of the oxazole ring, which is a common motif in many bioactive molecules, suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties. The structural features of the compound may allow it to act as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxy-2-(oxolan-3-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and diphenyl groups could facilitate binding to hydrophobic pockets, while the methoxy and oxolane groups might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenyl-1,3-oxazol-2-yl)-2-methoxyacetamide: Lacks the additional phenyl group and oxolane ring.
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methoxy-2-(oxolan-3-yl)acetamide: Contains a thiazole ring instead of an oxazole ring.
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethoxy-2-(oxolan-3-yl)acetamide: Has an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxy-2-(oxolan-3-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both an oxazole ring and an oxolane ring, along with the methoxy group, makes it a versatile compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
